molecular formula C11H16N2O2 B2805548 2-(Mesityloxy)acetohydrazide CAS No. 347910-45-6

2-(Mesityloxy)acetohydrazide

Cat. No.: B2805548
CAS No.: 347910-45-6
M. Wt: 208.261
InChI Key: BZHFYKOFWVEIBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Mesityloxy)acetohydrazide typically involves the reaction of mesityl oxide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(Mesityloxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetohydrazides .

Scientific Research Applications

2-(Mesityloxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Mesityloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityloxy group can enhance binding affinity and specificity, while the hydrazide moiety can participate in various chemical reactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)acetohydrazide: Similar in structure but with a methoxy group instead of a mesityloxy group.

    2-(4-Methylphenyl)acetohydrazide: Features a methyl group instead of a mesityloxy group.

    2-(4-Bromophenyl)acetohydrazide: Contains a bromine atom instead of a mesityloxy group

Uniqueness: 2-(Mesityloxy)acetohydrazide is unique due to the presence of the mesityloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways .

Properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-8(2)11(9(3)5-7)15-6-10(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFYKOFWVEIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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